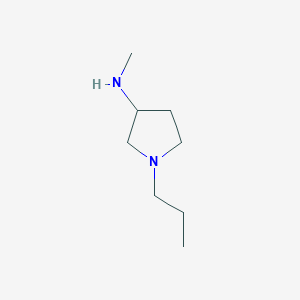

N-methyl-1-propylpyrrolidin-3-amine

Description

Overview of Saturated Nitrogen Heterocycles in Academic Research

Saturated nitrogen heterocycles are cyclic organic compounds where one or more carbon atoms in a ring are replaced by a nitrogen atom, and all the bonds within the ring are single bonds. These structures are of immense interest to both academic and industrial researchers. nih.gov Their three-dimensional, non-planar nature provides a structural diversity that is highly sought after in fields like medicinal chemistry and materials science. nih.gov The development of efficient synthetic methods for these heterocycles is a continuous area of research, with transition metal-catalyzed reactions being a powerful tool for their construction. nih.gov These methods offer control over the regio- and stereoselectivity of complex reactions, enabling the formation of novel chemical bonds. nih.gov Non-directed C(sp3)–H functionalization reactions have also emerged as a valuable strategy, allowing for the modification of these structures without the need for pre-functionalization, thereby streamlining synthetic pathways. thieme-connect.com

The Pyrrolidine (B122466) Scaffold as a Foundational Unit in Organic Chemistry

Among the various saturated nitrogen heterocyences, the five-membered pyrrolidine ring is a particularly versatile and widely utilized scaffold. nih.govnih.gov Its prevalence in natural products, especially alkaloids, underscores its biological relevance. nih.govchemicalbook.com The pyrrolidine nucleus is a common feature in many FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its ability to explore three-dimensional space, a desirable trait for interacting with biological targets. nih.gov Furthermore, the presence of multiple stereogenic centers allows for a high degree of stereochemical diversity, which can significantly influence the biological activity of molecules containing this scaffold. nih.gov The synthesis of pyrrolidine derivatives is a well-explored area of organic chemistry, with numerous methods available for both the construction of the ring and its subsequent functionalization. acs.org

Importance of N-Alkylpyrrolidines in Chemical Exploration

The substitution pattern on the pyrrolidine ring nitrogen, known as N-alkylation, plays a crucial role in modulating the properties of pyrrolidine-containing compounds. N-alkylpyrrolidines are a class of compounds that have found broad applications, from being intermediates in the synthesis of pharmaceuticals and agrochemicals to their use as solvents and surfactants. researchgate.net The nature of the alkyl group can influence factors such as basicity, lipophilicity, and steric hindrance, all of which can impact the molecule's reactivity and biological interactions. The synthesis of N-alkylpyrrolidines can be achieved through various methods, including the reductive amination of levulinic acid or its esters. researchgate.net The exploration of different N-alkyl substituents is a common strategy in drug discovery and development to optimize the potency and selectivity of lead compounds. acs.org

The Chemical Compound: N-methyl-1-propylpyrrolidin-3-amine

This section focuses specifically on the chemical compound this compound, providing a detailed overview of its chemical identity and known research findings.

Chemical and Physical Properties

This compound is a substituted pyrrolidine with the chemical formula C8H18N2. nih.gov It features a pyrrolidine ring with a methyl group attached to the nitrogen at position 1 and a propylamino group at position 3.

Below is a table summarizing some of its key chemical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| Canonical SMILES | CCCNC1CN(C)CC1 |

| InChI Key | Not available |

Data sourced from PubChem. nih.gov

Synthesis and Characterization

Another potential approach involves the alkylation of 1-methylpyrrolidin-3-amine (B77690) with a propyl halide. The starting material, 1-methylpyrrolidin-3-amine, is a commercially available compound. scbt.com

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Research Applications and Findings

Currently, there is limited specific research published directly on this compound. However, based on the structural motifs present in the molecule, potential areas of research can be extrapolated. The presence of the N-alkylated pyrrolidine ring suggests potential applications in medicinal chemistry, where this scaffold is a common feature. nih.govnih.gov The diamine nature of the molecule could also make it a candidate for use as a ligand in coordination chemistry or as a building block in polymer synthesis.

Further research would be necessary to explore the specific biological activities and chemical reactivity of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N-methyl-1-propylpyrrolidin-3-amine |

InChI |

InChI=1S/C8H18N2/c1-3-5-10-6-4-8(7-10)9-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

UHQBKMDJODUIDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(C1)NC |

Origin of Product |

United States |

Structure Activity Relationship Sar and Computational Investigations of N Methyl 1 Propylpyrrolidin 3 Amine Analogs

General Principles of Structure-Activity Relationship Studies in Pyrrolidine (B122466) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and developing new therapeutic agents. For pyrrolidine derivatives, these studies are crucial for understanding how chemical modifications to the pyrrolidine ring influence their biological activity. bohrium.comnih.gov The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common structural motif in many biologically active compounds, including natural products and synthetic drugs. researchgate.netchemicalbook.com Its significance lies in its ability to serve as a versatile backbone for a wide array of chemical functionalizations. bohrium.comresearchgate.net

The primary goal of SAR studies in pyrrolidine derivatives is to identify the key structural features responsible for their pharmacological effects. This involves systematically altering different parts of the molecule and assessing the resulting impact on its biological activity. bohrium.com Key aspects often investigated include the nature, size, and position of substituents on the pyrrolidine ring, as well as the stereochemistry of the molecule. nih.govnih.gov By correlating these structural changes with biological data, researchers can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.

The diverse substitution patterns on the pyrrolidine ring can lead to a wide range of pharmacological activities. bohrium.comnih.gov For instance, different substituents can modulate properties such as binding affinity to a specific biological target, metabolic stability, and pharmacokinetic profile. nih.govnih.gov This molecular diversity allows for the fine-tuning of a compound's properties to enhance its therapeutic efficacy and minimize adverse effects. nih.gov The insights gained from SAR studies guide the rational design of new, more potent, and selective pyrrolidine-based drug candidates. nih.gov

Conformational Analysis and its Influence on Reactivity and Binding

The three-dimensional shape, or conformation, of a molecule plays a pivotal role in its biological activity. For pyrrolidine derivatives, conformational analysis is essential for understanding how they interact with their biological targets. nih.gov The saturated five-membered ring of pyrrolidine is not planar but exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.gov This inherent flexibility, known as pseudorotation, allows the pyrrolidine ring to adopt different shapes, which can significantly influence its reactivity and ability to bind to a receptor. nih.gov

The specific conformation adopted by a pyrrolidine derivative can be influenced by the nature and position of its substituents. nih.gov These substituents can introduce steric and electronic effects that favor certain conformations over others. The energetically preferred conformation is the one that minimizes these unfavorable interactions. Understanding the conformational preferences of a molecule is crucial, as the biologically active conformation—the one that binds to the target—may not be the lowest energy conformation in solution.

The orientation of the nitrogen lone pair of electrons is another critical factor. nih.gov This lone pair is often involved in key interactions with the biological target, such as hydrogen bonding. The conformation of the pyrrolidine ring dictates the spatial orientation of this lone pair, thereby influencing the strength and directionality of these interactions. nih.gov Computational studies are frequently employed to predict the stable conformations of pyrrolidine derivatives and to model their binding modes within a receptor's active site. researchgate.net These analyses provide valuable insights into the structural requirements for optimal binding and guide the design of analogs with improved affinity and selectivity. nih.govresearchgate.net

Impact of Pyrrolidine Ring Substituents on Molecular Properties and Interactions

The properties and biological activity of pyrrolidine derivatives are profoundly influenced by the substituents attached to the ring. nih.govnih.gov These substituents can alter the molecule's size, shape, polarity, and electronic distribution, all of which are critical determinants of its interactions with biological macromolecules.

Role of N-Propyl and N-Methyl Groups in Pyrrolidine Functionalization

The N-propyl and N-methyl groups in a compound like N-methyl-1-propylpyrrolidin-3-amine are key functional elements. The N-propyl group, being larger than a methyl group, can have a significant steric influence on the molecule's conformation and its ability to fit into a binding pocket. The nitrogen atom in the pyrrolidine ring is a secondary amine, and its substitution with an alkyl group, such as a propyl group, results in a tertiary amine. chemicalbook.comwikipedia.org This change affects the basicity and nucleophilicity of the nitrogen atom. chemicalbook.com

N-alkylation is a common strategy in medicinal chemistry to modulate the physicochemical properties of amine-containing compounds. mdpi.com The addition of an N-methyl group can also impact the molecule's properties. For instance, N-methylation can alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the presence of both N-propyl and N-methyl groups can lead to a complex interplay of steric and electronic effects that fine-tune the molecule's interaction with its target. nih.govresearchgate.net

Steric and Electronic Effects of Amine Sites

The amine groups in this compound are crucial for its chemical reactivity and biological interactions. The nitrogen atom of the pyrrolidine ring and the nitrogen of the 3-amine group possess lone pairs of electrons, making them nucleophilic and basic. chemicalbook.com The steric environment around these amine sites, influenced by the N-propyl and N-methyl groups, can affect their accessibility to interacting partners. researchgate.net

Stereochemical Contributions to Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of pyrrolidine derivatives. nih.gov The pyrrolidine ring can have multiple stereogenic centers, leading to the possibility of different stereoisomers (enantiomers and diastereomers). nih.gov These stereoisomers can exhibit significantly different pharmacological properties because biological systems, such as enzymes and receptors, are chiral and can differentiate between them. nih.gov

The specific stereochemistry of a pyrrolidine derivative dictates its precise three-dimensional shape, which in turn determines how well it fits into the binding site of a biological target. acs.org Even subtle changes in stereochemistry can lead to a dramatic loss of activity or a change in the mode of action. nih.gov Therefore, the stereoselective synthesis of pyrrolidine derivatives is often a key objective in drug discovery to ensure that the desired biological activity is obtained while minimizing potential off-target effects from other stereoisomers. nih.gov

Advanced Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool in the study of pyrrolidine derivatives, providing deep insights into their structure-activity relationships. researchgate.netresearchgate.net These methods allow for the investigation of molecular properties and interactions at an atomic level of detail, which can be difficult or impossible to obtain through experimental techniques alone.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govscispace.com For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for activity, providing a roadmap for designing more potent compounds. nih.gov

Molecular docking is another powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This technique is used to understand the binding mode of pyrrolidine derivatives and to identify the key amino acid residues in the receptor's active site that are involved in the interaction. nih.gov The results of docking studies can help to explain the observed SAR and guide the design of new analogs with improved binding affinity. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.netresearchgate.net These simulations can reveal the conformational changes that occur upon binding and the stability of the interactions. nih.gov By simulating the motion of atoms, MD can provide a more realistic picture of the binding process and help to refine the binding models obtained from docking studies. researchgate.net

The integration of these advanced computational methodologies provides a powerful platform for the rational design and optimization of novel pyrrolidine-based therapeutic agents. nih.govacs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.combohrium.comresearchgate.net This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as an analog of this compound, within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding energy for each pose. mdpi.comresearchgate.net

For instance, in a study investigating potential inhibitors for a specific enzyme, various analogs of a lead compound could be docked into the enzyme's active site. The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligands and the amino acid residues of the protein. mdpi.combohrium.com For example, a docking study might show that the pyrrolidine ring of an analog forms a key hydrogen bond with a specific aspartate residue, while the N-propyl group fits into a hydrophobic pocket. This information is invaluable for understanding the molecular basis of recognition and for designing new analogs with improved binding affinity. nih.govmdpi.com

Below is a hypothetical interactive data table illustrating the kind of results a molecular docking study might generate for a series of this compound analogs targeting a hypothetical protein.

| Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| This compound | -7.5 | ASP120, TYR85, PHE250 | 2 |

| Analog A (N-ethyl) | -7.1 | ASP120, TYR85 | 2 |

| Analog B (N-butyl) | -7.9 | ASP120, TYR85, LEU254 | 2 |

| Analog C (3-amino replaced with 3-hydroxyl) | -6.2 | TYR85, PHE250 | 1 |

Note: This data is illustrative and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.orgnih.govwalisongo.ac.id The fundamental principle is that the variation in the biological activity of a group of molecules is dependent on the variation in their physicochemical properties. sysrevpharm.orgnih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity. sysrevpharm.orgwalisongo.ac.id These models can then be used to predict the activity of new, untested compounds. sysrevpharm.orgnih.gov

For analogs of this compound, a QSAR study would involve synthesizing a series of related compounds and measuring their biological activity (e.g., IC50 values for enzyme inhibition). nih.gov Molecular descriptors such as lipophilicity (log P), electronic properties (e.g., partial charges), and steric parameters would be calculated for each analog. Statistical techniques like multiple linear regression or partial least squares would then be used to build the QSAR model. A successful QSAR model can provide insights into which properties are most important for activity and can guide the design of more potent analogs. sysrevpharm.orgnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.govgoogle.comijpsonline.com In a CoMFA study, the molecules are aligned based on a common substructure or a pharmacophore model. nih.govmdpi.com Then, for each molecule, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at various points on a 3D grid surrounding the molecule. google.comijpsonline.commdpi.com The resulting data matrix, containing the interaction energies as independent variables and the biological activities as the dependent variable, is then analyzed using partial least squares (PLS) statistics. google.comijpsonline.com

The results of a CoMFA analysis are often visualized as 3D contour maps. nih.gov These maps highlight regions where changes in steric bulk or electrostatic potential are predicted to increase or decrease biological activity. For example, a green contour map in a steric field might indicate that bulkier substituents in that region are favorable for activity, while a red contour in an electrostatic field might suggest that a negative charge is disfavored. This provides a clear and intuitive guide for medicinal chemists to modify the structure of this compound analogs to enhance their desired biological effects. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that is similar to CoMFA but uses a different approach to calculate the molecular fields. nih.govnih.govmdpi.com Instead of Lennard-Jones and Coulomb potentials, CoMSIA uses Gaussian-type functions to describe the similarity of molecules in terms of five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.govnih.gov This different functional form can lead to more easily interpretable contour maps and may offer advantages in certain cases. nih.gov

Like CoMFA, the results of a CoMSIA study are visualized as 3D contour maps that indicate regions where specific physicochemical properties are favorable or unfavorable for biological activity. nih.govnih.gov For instance, a yellow contour map in a hydrophobic field would suggest that introducing hydrophobic groups in that area could enhance activity. By considering these different fields, CoMSIA can provide a more detailed and nuanced understanding of the SAR for this compound analogs. nih.govnih.gov

A hypothetical data table summarizing the statistical results of CoMFA and CoMSIA models is presented below.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.65 | 0.92 | 0.75 |

| CoMSIA | 0.70 | 0.94 | 0.80 |

Note: This data is illustrative and does not represent actual experimental results.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govresearchgate.netfigshare.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of a ligand within its target binding site. nih.gov

In the context of this compound analogs, an MD simulation could be performed on a ligand-protein complex to observe its stability and the nature of the interactions over a period of nanoseconds or even microseconds. nih.govresearchgate.net This can reveal important information that is not captured by static docking studies, such as the role of water molecules in the binding site, the flexibility of certain protein loops, and the conformational changes that the ligand undergoes upon binding. The insights gained from MD simulations can help to refine the understanding of the binding mode and guide the design of analogs with improved binding kinetics and thermodynamics. nih.gov

Analytical Techniques for the Characterization and Research of Pyrrolidine Amines

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR). uobasrah.edu.iq

In the ¹H NMR spectrum of a substituted pyrrolidine (B122466), the chemical shifts, splitting patterns, and integration of the signals provide a wealth of structural information. docbrown.info For instance, the protons on the pyrrolidine ring will exhibit characteristic chemical shifts depending on their position relative to the nitrogen atom and any substituents. The N-methyl group would typically appear as a singlet, while the protons of the N-propyl group would show distinct signals with specific splitting patterns (a triplet for the terminal methyl group and a multiplet for the methylene (B1212753) groups).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in N-methyl-1-propylpyrrolidin-3-amine would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, methine) and its local electronic environment. For example, the carbon atoms closer to the electronegative nitrogen atom would be expected to resonate at a lower field (higher ppm value).

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| N-CH₃ | 2.0 - 2.5 | 35 - 45 |

| N-CH₂-CH₂-CH₃ | 2.2 - 2.8 | 50 - 60 |

| N-CH₂-CH₂-CH₃ | 1.3 - 1.8 | 20 - 30 |

| N-CH₂-CH₂-CH₃ | 0.8 - 1.2 | 10 - 15 |

| Pyrrolidine Ring CH₂ | 1.5 - 3.0 | 25 - 60 |

| Pyrrolidine Ring CH-N | 2.5 - 3.5 | 55 - 65 |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. nist.gov For this compound, with a molecular formula of C₈H₁₈N₂, the expected molecular weight is approximately 142.24 g/mol . biosynth.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amines. nih.govacs.org In ESI-MS, the analyte is ionized directly from solution, typically by protonation in the positive ion mode to form [M+H]⁺ ions. This technique is valuable for the analysis of pyrrolizidine (B1209537) alkaloids and other amine-containing compounds. oup.comresearchgate.net For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated molecule.

Nano-electrospray ionization (nano-ESI) is a variation of ESI that utilizes very low flow rates, offering increased sensitivity and reduced sample consumption. nih.govfossiliontech.com When coupled with a triple quadrupole mass spectrometer, it becomes a powerful tool for targeted analysis and structural elucidation. This setup allows for tandem mass spectrometry (MS/MS) experiments, where a specific ion (e.g., the protonated molecule of this compound) is selected and fragmented. The resulting fragment ions provide detailed structural information that can confirm the connectivity of the molecule. The fragmentation pattern would likely involve cleavage of the N-propyl group and fragmentation of the pyrrolidine ring.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For pyrrolidine amines, high-performance liquid chromatography is a widely used technique.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify each component in a mixture. chromatographyonline.com The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the solvent).

For the analysis of amines like this compound, various HPLC methods can be employed. sielc.comsielc.com Since many simple amines lack a UV chromophore, derivatization with a UV-absorbing or fluorescent tag is often necessary for sensitive detection. sigmaaldrich.com However, methods have also been developed for the analysis of underivatized amines. shodex.com

The choice of column and mobile phase is critical for achieving good separation. Reversed-phase columns (like C18) are commonly used, often with mobile phases consisting of acetonitrile (B52724) and water with additives like acids or buffers to improve peak shape and retention of the basic amines. chromatographyonline.com

Table 2: Illustrative HPLC Method Parameters for Amine Separation

| Parameter | Condition | Reference |

| Column | BIST B+, 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Gradient IPA/MeOH with H₂SO₄ buffer | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 210 nm | sielc.comsielc.com |

This table provides an example of HPLC conditions that can be adapted for the analysis of pyrrolidine amines. The specific conditions for this compound would require optimization.

The combination of HPLC with mass spectrometry (LC-MS) is a particularly powerful technique, providing both separation and structural identification. acs.org An LC-ESI-MS/MS method would be highly effective for the sensitive and selective analysis of this compound in complex samples. nih.govresearchgate.net

Enantioselective HPLC for Chiral Purity Determination

Enantioselective High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of enantiomers, which is essential for determining the chiral purity of compounds like this compound. mdpi.comnih.gov The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. mdpi.com High-performance liquid chromatography's versatility and simplicity have made it a superior method to older techniques like optical rotation for assessing enantiomeric purity. mdpi.com

The most common approach involves direct separation on a CSP. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a diverse range of chiral molecules, including amines. mdpi.comresearchgate.net The selection of the mobile phase—a mixture of solvents like n-hexane and an alcohol modifier (e.g., isopropanol, ethanol)—is critical for achieving baseline separation. researchgate.net The composition of the mobile phase can be adjusted to optimize the interactions between the analyte and the CSP, thereby improving resolution. researchgate.net For basic compounds like pyrrolidine amines, the addition of acidic modifiers to the mobile phase can significantly enhance separation by forming ion-pairs and influencing the binding to the stationary phase. researchgate.net

An alternative to direct separation is the use of a chiral derivatizing agent (CDA). In this method, the enantiomeric amine mixture is reacted with a chiral reagent to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column, typically in a reversed-phase mode. nih.gov For example, chiral tagging reagents such as 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-Pro-COCl) react with chiral amines to produce fluorescent diastereomers that can be effectively resolved. nih.gov The elution order of the resulting diastereomers can be predictably controlled by choosing either the (R) or (S) enantiomer of the derivatizing agent. nih.gov

The development of an enantioselective HPLC method involves screening various CSPs and mobile phase compositions to find the optimal conditions for resolution (Rs) and selectivity (α). nih.govresearchgate.net The data below illustrates typical parameters used in the chiral separation of amines.

Table 1: Example HPLC Conditions for Chiral Amine Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Chiralpak® AD-3 | n-Hexane/IPA/MeOH (89:10:1) | Not Specified | 312 | researchgate.net |

| Chiralpak® IB® | 40mM NH₄OAc / ACN / MeOH | Not Specified | 254 | nih.govresearchgate.net |

| LUX cellulose-3® / CHIRALCEL-ODH® | Diverse mobile phase compositions | Not Specified | Not Specified | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. nih.govyoutube.com The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.gov

For a compound like this compound, obtaining a suitable single crystal is the first and often most challenging step. This requires a highly purified sample that can be slowly crystallized from a solution. nih.gov Once a crystal of sufficient size and quality is obtained, it is mounted on a goniometer and exposed to the X-ray beam. nih.gov The resulting diffraction data is processed to solve and refine the molecular structure. nih.gov

The structural information obtained is invaluable for understanding the molecule's conformation in the solid state, identifying intramolecular and intermolecular interactions such as hydrogen bonds, and confirming its absolute stereochemistry. researchgate.net For instance, the crystal structure analysis of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, a pyrrolidine derivative, revealed the specific bond lengths and the planarity of parts of the molecule. researchgate.net In cases where obtaining single crystals of the target compound is difficult, modern techniques such as the "crystalline sponge" method can be employed. This involves co-crystallizing the target molecule (the "guest") within the pores of a metal-organic framework (the "host"), which then allows for the structural determination of the encapsulated guest molecule. acs.org

The data derived from an X-ray crystallographic experiment is typically deposited in crystallographic databases and includes key parameters that define the crystal's structure.

Table 2: Example Crystallographic Data for a Pyrrolidine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.7348 (3) | researchgate.net |

| b (Å) | 10.6094 (3) | researchgate.net |

| c (Å) | 13.0131 (4) | researchgate.net |

| β (°) | 96.983 (1) | researchgate.net |

| Volume (ų) | 1332.74 (7) | researchgate.net |

Advanced Research Applications of N Methyl 1 Propylpyrrolidin 3 Amine Chemistry

Design and Synthesis of Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. nih.gov The design of such probes often starts with a scaffold known to interact with a particular class of proteins. The pyrrolidine (B122466) moiety is a common feature in many biologically active compounds, making N-methyl-1-propylpyrrolidin-3-amine an attractive starting point for developing novel chemical probes. nih.gov

The synthesis of chemical probes based on the this compound scaffold would involve strategic modifications to introduce reporter groups (e.g., fluorophores, biotin (B1667282) tags, or radioactive isotopes) or reactive groups for covalent labeling. For instance, the secondary amine on the pyrrolidine ring or the primary amine at the 3-position could be functionalized to attach these molecular tags. Radioiodinated probes, for example, have been developed from related structures for imaging neurotransmitter transporters in the brain. nih.gov The synthesis of N-methylated derivatives of biologically active amines has been shown to modulate their pharmacological properties, suggesting that the N-methyl group on the pyrrolidine of the title compound could be crucial for its interaction with specific biological targets. mdpi.com

The development of a chemical probe from this compound would typically follow these steps:

Target Identification: Identifying a protein or biological pathway of interest where a pyrrolidine-based ligand might have an effect.

Lead Optimization: Synthesizing a small library of derivatives to improve potency and selectivity for the target. This might involve varying the alkyl chain on the nitrogen or modifying the substituents on the pyrrolidine ring.

Tagging: Incorporating a suitable tag for detection and visualization without significantly disrupting the molecule's binding affinity.

The table below illustrates potential modifications to the this compound scaffold for creating chemical probes.

| Modification Site | Type of Modification | Purpose | Example of Added Group |

| Pyrrolidine Nitrogen | Alkylation/Acylation | Modulate solubility and cell permeability | Polyethylene glycol (PEG) chain |

| 3-Amino Group | Amidation | Introduce a reporter tag | Biotin, Fluorescein |

| Pyrrolidine Ring | Substitution | Enhance binding affinity and selectivity | Phenyl group, Hydroxyl group |

Development of Chemical Libraries for Screening and Discovery

Chemical libraries are large collections of diverse small molecules used in high-throughput screening (HTS) to identify new drug leads or tool compounds for biological research. enamine.netstanford.edumsu.edu The construction of these libraries often relies on combinatorial chemistry, where a common scaffold is systematically decorated with a variety of building blocks. nih.gov The this compound structure is an excellent candidate for inclusion in such libraries due to its drug-like properties and the presence of multiple points for diversification.

The development of a chemical library based on this pyrrolidine scaffold would involve reacting the primary and secondary amine functionalities with a diverse set of reagents, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a large number of distinct compounds. nih.gov Modern drug discovery efforts often utilize extensive compound libraries from commercial vendors like ChemDiv and Enamine for their screening campaigns. chemdiv.com

The process of creating and screening a pyrrolidine-based library can be summarized as follows:

Library Design: Computational methods can be used to select building blocks that will maximize the chemical diversity and drug-likeness of the library.

Solid-Phase or Solution-Phase Synthesis: The library can be synthesized on a solid support for ease of purification or in solution for larger scale production. nih.gov

Screening: The library is then screened against a biological target of interest using automated HTS assays.

Hit Identification and Validation: Compounds that show activity in the initial screen are then re-tested and further characterized to confirm their activity and identify the most promising candidates for further development. nih.gov

The table below provides examples of compound classes that could be generated from an this compound-based library.

| Reagent Class | Functional Group Targeted | Resulting Compound Class |

| Carboxylic Acids | 3-Amino Group | Amides |

| Aldehydes/Ketones | 3-Amino Group (via reductive amination) | Secondary Amines |

| Isocyanates | 3-Amino Group | Ureas |

| Sulfonyl Chlorides | 3-Amino Group | Sulfonamides |

Catalytic Applications (Organocatalysis and Heterogeneous Catalysis)

In addition to its potential in chemical biology, the this compound structure is relevant to the field of catalysis, both in homogeneous and heterogeneous systems. google.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts, particularly in asymmetric synthesis. nih.gov These catalysts typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. acs.orgacs.org

While this compound itself is achiral, the underlying pyrrolidine framework is a key component of many successful chiral catalysts. unige.chagosr.com The introduction of stereocenters on the pyrrolidine ring, for instance at the 2- or 5-positions, can lead to highly enantioselective transformations. The basicity of the pyrrolidine nitrogen is a critical factor in its catalytic activity. acs.org The N-methyl group in this compound would influence this basicity and, consequently, its catalytic potential.

The table below lists some common asymmetric reactions catalyzed by chiral pyrrolidine-based organocatalysts.

| Reaction Type | Role of Pyrrolidine Catalyst | Key Intermediate |

| Aldol (B89426) Reaction | Activation of a ketone or aldehyde | Enamine |

| Michael Addition | Activation of a ketone or aldehyde | Enamine |

| Mannich Reaction | Activation of a ketone or aldehyde | Enamine |

| Diels-Alder Reaction | Activation of an α,β-unsaturated aldehyde | Iminium Ion |

Heterogeneous catalysts are those that exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase reaction mixture. acsgcipr.org The primary advantage of heterogeneous catalysts is their ease of separation from the reaction products, which simplifies purification and allows for catalyst recycling. researchgate.netpsu.edu Amines, including pyrrolidines, can be immobilized on solid supports to create effective and reusable heterogeneous catalysts. mdpi.com

Porous materials such as silica, alumina, polymers, and carbon-based materials are often used as supports due to their high surface area and tunable properties. mdpi.comacs.org The this compound could be attached to a solid support through its primary amine group, leaving the tertiary pyrrolidine amine available as a catalytic site. Alternatively, the pyrrolidine ring itself could be synthesized on a pre-functionalized support. The choice of support can significantly influence the catalyst's activity, selectivity, and stability. mdpi.com

The following table outlines different types of supports for heterogeneous amine catalysts and their key features.

| Support Material | Key Features | Method of Amine Immobilization |

| Silica Gel | High surface area, thermal stability | Covalent attachment via silane (B1218182) coupling agents |

| Polymeric Resins | Swellable in organic solvents, functional group tolerance | Copolymerization of a functionalized monomer |

| Carbon Nanotubes | Excellent mechanical strength and thermal conductivity | Surface oxidation followed by amidation |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable pore size | Post-synthetic modification of the framework |

Future Research Directions in N Methyl 1 Propylpyrrolidin 3 Amine Chemistry

Emerging Synthetic Strategies for Complex Pyrrolidine (B122466) Architectures

The development of novel and efficient synthetic methods is paramount for accessing structurally complex molecules. For pyrrolidine derivatives, future research is moving beyond classical approaches towards more sophisticated and powerful strategies that enable the construction of intricate three-dimensional structures with high precision and efficiency.

Recent advancements have focused on transition-metal-catalyzed and transition-metal-free reactions to create N-aryl pyrrolidines, which are significant for their biological activities. nih.gov Methods such as the Buchwald-Hartwig and Chan-Evans-Lam couplings, as well as strategies involving benzyne (B1209423) intermediates, provide powerful alternatives to traditional C-N bond formation reactions. nih.govresearchgate.net Multicomponent reactions (MCRs) are also gaining prominence as they allow for the assembly of complex molecules from three or more starting materials in a single step, which is both atom- and step-economical. researchgate.net

A significant challenge in modern synthetic chemistry is the construction of spirocyclic and fused-ring systems, which introduce valuable three-dimensionality into molecules. mdpi.comacs.org Strategies to address this include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with various dipolarophiles is a powerful method for constructing the pyrrolidine ring. researchgate.net Catalytic and enantioselective versions of this reaction are being developed to create highly substituted and stereochemically complex spiro-pyrrolidine derivatives. researchgate.net

Intramolecular Cyclization: The synthesis of fused systems, such as the azabicyclo[3.1.0]hexane ring, can be achieved through methods like intramolecular cyclopropanation, starting from appropriately functionalized piperidines. acs.org

Boronate Rearrangements: A general strategy for creating spirocyclic systems involves the boronate rearrangement of intermediates derived from gem-dichlorocyclopropanes, offering a versatile route to spiro[cyclopropane-pyrrolidine] scaffolds. acs.org

These emerging strategies are crucial for building libraries of diverse and complex pyrrolidine-containing compounds, providing the raw material for discovering new functions and applications.

| Synthetic Strategy | Description | Significance |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to form a complex product, incorporating most of the starting material atoms. researchgate.net | High efficiency, atom economy, and rapid generation of molecular diversity for libraries of complex pyrrolidines. researchgate.net |

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile to form a five-membered heterocyclic ring. researchgate.net | A powerful and versatile method for constructing the pyrrolidine ring, especially for creating complex spirocyclic systems with high stereocontrol. researchgate.net |

| N-Arylation Reactions | Formation of a bond between the pyrrolidine nitrogen and an aryl group using methods like Buchwald-Hartwig or Chan-Evans-Lam coupling. nih.gov | Provides access to N-aryl pyrrolidines, a class of compounds with significant and diverse biological activities. nih.gov |

| Synthesis via Benzyne Intermediates | Use of highly reactive benzyne intermediates to construct nitrogen-containing heterocycles under transition-metal-free conditions. researchgate.net | Offers an alternative pathway to assemble diverse heterocyclic compounds in a step-economical manner. researchgate.net |

| Fused & Spirocyclic Synthesis | Methods like intramolecular cyclopropanation or boronate rearrangements designed to create complex 3D molecular architectures. mdpi.comacs.org | Introduces structural rigidity and explores new chemical space, which is highly valuable in medicinal chemistry and materials science. mdpi.comacs.org |

Integration of Artificial Intelligence and Machine Learning in SAR and Design

The process of drug discovery and materials development is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex patterns that are beyond human intuition, significantly accelerating the design-make-test cycle. github.io For pyrrolidine derivatives like N-methyl-1-propylpyrrolidin-3-amine, AI and ML offer powerful future research directions.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as artificial neural networks (ANNs) and random forests, are adept at building QSAR models. nih.govresearchgate.net These models can predict the biological activity or physical properties of novel, un-synthesized pyrrolidine derivatives based on their molecular structure. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. mdpi.com By training these models on known active compounds and desired chemical properties, they can propose novel pyrrolidine-based architectures that are optimized for a specific biological target or material function. This approach moves beyond modifying existing scaffolds to exploring uncharted chemical space.

Virtual Screening: High-throughput virtual screening (HTVS) uses computational methods to screen vast libraries of virtual compounds against a biological target. nih.gov AI enhances this process by improving the accuracy of scoring functions and enabling the analysis of much larger and more complex datasets, increasing the success rate of identifying potent hit compounds. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing N-methyl-1-propylpyrrolidin-3-amine with high yield?

- Methodological Answer : Synthesis optimization should focus on catalyst selection, solvent systems, and reaction duration. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yielded 17.9% in a related pyrrolidine derivative synthesis . To improve yield, consider testing palladium-based catalysts (e.g., Pd(OAc)₂) or adjusting stoichiometric ratios. Solvent screening (e.g., DMF, THF) and microwave-assisted heating may reduce reaction time. Monitor progress via TLC and optimize purification using gradient chromatography (e.g., ethyl acetate/hexane) .

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 8.87 ppm for pyridine protons in analogs) .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., m/z 215 [M+H]⁺ in related compounds) .

- Melting Point Analysis to assess crystallinity (e.g., 104–107°C in similar amines) .

- HPLC/Purity Checks (>95% purity via chromatographic methods) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use P95 respirators or ABEK-P2 filters to prevent inhalation .

- Wear nitrile gloves and lab coats to avoid dermal contact.

- Conduct reactions in fume hoods with proper ventilation.

- Avoid aqueous discharge; neutralize waste with 1M HCl before disposal .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Monitor stability via periodic NMR to detect decomposition (e.g., amine oxidation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic C–N coupling reactions?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to model transition states and activation energies. Compare catalytic efficiency of Cu(I) vs. Pd(0) systems using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., in situ IR monitoring of coupling intermediates) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for pyrrolidine derivatives?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Use sensitivity analysis to identify critical factors. For example, copper catalyst purity or solvent dryness may explain yield discrepancies . Replicate conditions from conflicting studies and characterize by-products via LC-MS to identify side reactions.

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Synthesize analogs with varied alkyl chain lengths (e.g., ethyl vs. propyl substituents).

- Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Perform molecular docking to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Expose the compound to H₂O₂ or UV light and analyze degradation products via LC-HRMS/MS . Use isotopic labeling (e.g., ¹⁵N) to track amine oxidation pathways. Compare stability to structurally similar amines (e.g., pyrrolidine vs. piperidine derivatives) .

Methodological Notes

- Synthesis : Prioritize catalyst screening and reaction monitoring (TLC/GC-MS) to reduce by-products .

- Characterization : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) .

- Safety : Refer to OSHA and EU guidelines for handling uncharacterized amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.